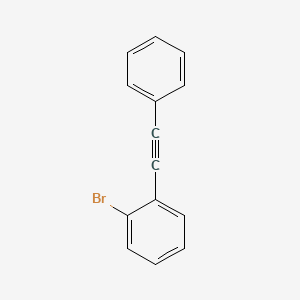

1-Bromo-2-phenylethynyl-benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(2-phenylethynyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCMLNNQRSTEGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452696 | |

| Record name | 1-BROMO-2-PHENYLETHYNYL-BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21375-88-2 | |

| Record name | 1-BROMO-2-PHENYLETHYNYL-BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 2 Phenylethynyl Benzene and Its Analogues

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly using palladium and copper, stands as the cornerstone for the synthesis of 1-bromo-2-phenylethynyl-benzene and its analogues. These reactions facilitate the formation of crucial carbon-carbon bonds with high precision and yield.

Palladium-Catalyzed Sonogashira Cross-Coupling Protocols

The Sonogashira cross-coupling reaction is a powerful and widely employed method for forming a C(sp)-C(sp²) bond, directly applicable to the synthesis of 1-bromo-2-phenylethynyl-benzene. This reaction typically involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper co-catalyst.

The efficacy of the Sonogashira coupling is highly dependent on the chosen catalyst system. While classical systems like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) with a copper(I) iodide (CuI) co-catalyst are common, research has explored more robust and recyclable catalyst systems. One such system involves a heterogeneous catalyst composed of 5% palladium on alumina (B75360) powder used in conjunction with 0.1% copper(I) oxide (Cu₂O) on alumina powder. rsc.org This system has been successfully used in the synthesis of 1-bromo-2-(phenylethynyl)benzene from iodobenzene (B50100) and 1-bromo-2-ethynylbenzene. rsc.org The use of a heterogeneous catalyst on an alumina support facilitates easier separation from the reaction mixture and potential for recycling.

The implementation of continuous flow technology offers significant advantages for Sonogashira coupling reactions, including improved heat and mass transfer, enhanced safety, and the potential for automation. rsc.orgnih.gov A general procedure for Sonogashira coupling in a flow regime has been developed where solutions of the substituted iodobenzene and the aryl acetylene (B1199291) are passed through heated cartridges packed with the heterogeneous catalyst (e.g., 5% Pd on alumina powder and 0.1% Cu₂O on alumina powder). rsc.org This method allows for real-time monitoring of the reaction's progress and pH, ensuring smooth product formation. rsc.org Flow chemistry can be particularly beneficial for managing sensitive reagents and intermediates, and for scaling up production. rsc.orgspringernature.com

The Sonogashira coupling is tolerant of a wide range of functional groups on both the aryl halide and the alkyne substrate. In the synthesis of 1-bromo-2-(phenylethynyl)benzene, iodobenzene was reacted with 1-bromo-2-ethynylbenzene. rsc.org The reaction also demonstrates applicability to substituted analogues. For instance, the synthesis of 1-bromo-2-(p-tolylethynyl)benzene was achieved by coupling 4-iodotoluene (B166478) with 1-bromo-2-ethynylbenzene, resulting in a 58% yield. rsc.org The specific substrates and reaction conditions, including the catalyst ratio, play a crucial role in optimizing the yield of the desired product.

Table 1: Sonogashira Synthesis of 1-Bromo-2-phenylethynyl-benzene and an Analogue Data sourced from a study utilizing a heterogeneous Pd/Cu catalyst system. rsc.org

| Product | Aryl Halide Substrate | Alkyne Substrate | Catalyst System | Yield |

|---|---|---|---|---|

| 1-Bromo-2-(phenylethynyl)benzene | Iodobenzene | 1-Bromo-2-ethynylbenzene | 5% Pd on alumina / 0.1% Cu₂O on alumina | 50% |

| 1-Bromo-2-(p-tolylethynyl)benzene | 4-Iodotoluene | 1-Bromo-2-ethynylbenzene | 5% Pd on alumina / 0.1% Cu₂O on alumina | 58% |

Suzuki-Miyaura Coupling for Phenylethynyl-Biaryl Systems

While Sonogashira coupling is the primary method for synthesizing the core 1-bromo-2-phenylethynyl-benzene structure, the Suzuki-Miyaura coupling is a vital tool for further functionalizing such molecules to create more complex phenylethynyl-biaryl systems. beilstein-journals.orgnih.gov This reaction creates C(sp²)-C(sp²) bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex. nih.govyoutube.com This method is renowned for its mild reaction conditions and tolerance of various functional groups. nih.gov

Although palladium is the principal catalyst in Suzuki-Miyaura reactions, the use of co-catalysts can significantly enhance reaction efficiency. Copper(I) iodide (CuI) has emerged as a viable and cost-effective co-catalyst for these couplings. jmchemsci.com Research has demonstrated that a CuI-catalyzed, ligand-free Suzuki-Miyaura coupling of aryl halides with arylboronic acids can proceed efficiently. jmchemsci.com In some systems, the combination of CuI as a catalyst with a base like cesium carbonate in a solvent such as DMF has been shown to give moderate to excellent yields of the biaryl product. jmchemsci.com This approach presents an economical alternative to purely palladium-based systems for synthesizing complex biaryl structures. jmchemsci.comrsc.org

Copper-Catalyzed Carbon-Oxygen Bond Formation

Copper-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-heteroatom bonds, and the synthesis of phenols and their derivatives through carbon-oxygen (C-O) bond formation is a key application.

Hydroxylation of Aryl Bromides Utilizing the Chemical Compound

The conversion of aryl halides, including aryl bromides like 1-bromo-2-phenylethynyl-benzene, into phenols is a fundamental transformation. Copper-catalyzed hydroxylation provides a direct and efficient pathway for this conversion under relatively mild conditions. Various catalytic systems have been developed to facilitate this reaction, often employing a copper source and a specific ligand.

Research has demonstrated the efficacy of copper(I) and copper(II) catalysts in the hydroxylation of a wide array of aryl bromides. rsc.orgrsc.org While studies may not exclusively focus on 1-bromo-2-phenylethynyl-benzene, the established protocols are broadly applicable to this substrate. For instance, a combination of a copper(I) iodide catalyst with ligands such as 8-hydroxyquinaldine (B167061) or 4,7-dihydroxy-1,10-phenanthroline has proven effective. rsc.orgorganic-chemistry.org These reactions are typically conducted in a solvent mixture, such as dimethyl sulfoxide (B87167) (DMSO) and water, using a base like tetrabutylammonium (B224687) hydroxide. rsc.orgorganic-chemistry.org The choice of ligand is crucial, as it can significantly influence the reaction's efficiency and selectivity. nih.gov Other successful methods involve using Cu(OH)₂ with glycolic acid as the ligand in aqueous DMSO. nih.gov

The general conditions for these transformations are summarized below:

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield Range (%) |

| Cu₂O | 4,7-dihydroxy-1,10-phenanthroline | Tetrabutylammonium hydroxide | Water | N/A | High |

| CuI | 8-hydroxyquinaldine | Tetrabutylammonium hydroxide | DMSO/Water | 100 | 74-97 |

| Cu(OH)₂ | Glycolic acid | NaOH | Aqueous DMSO | N/A | High |

| CuCl₂ | Aliphatic diols | K₂CO₃ | None (Diol as solvent) | N/A | Good to Excellent |

This table represents general findings for the hydroxylation of various aryl bromides and is expected to be applicable to 1-bromo-2-phenylethynyl-benzene.

Functionalization and Derivatization Strategies

The dual reactivity of 1-bromo-2-phenylethynyl-benzene, stemming from its bromo and phenylethynyl groups, allows for a variety of functionalization and derivatization strategies to create complex organic molecules.

Reaction with N-Heterocyclic Compounds for Fused Systems

The structure of 1-bromo-2-phenylethynyl-benzene is ideally suited for the synthesis of fused N-heterocyclic systems. This is typically achieved through a sequence of reactions, often beginning with a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, at the bromo position, followed by an intramolecular cyclization. The phenylethynyl group can participate in cyclization reactions, leading to the formation of polycyclic aromatic compounds containing nitrogen.

Introduction of Silyl (B83357) Groups and Subsequent Desilylation

In the synthesis of complex molecules involving terminal alkynes, protecting the alkyne's acidic proton is a common and often necessary strategy. Silyl groups, such as trimethylsilyl (B98337) (TMS), are frequently used for this purpose due to their ease of introduction and subsequent removal under mild conditions.

For a molecule like 1-bromo-2-phenylethynyl-benzene, a related synthetic strategy would involve starting with a silyl-protected phenylacetylene (B144264), such as (trimethylsilyl)acetylene. This protected alkyne can undergo coupling with a dibromobenzene to install the bromo-phenyl scaffold. The silyl group prevents unwanted side reactions of the terminal alkyne during this step.

A representative reaction is the coupling of an aryl halide with an ethynyl (B1212043) trimethylsilane (B1584522), catalyzed by tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide in triethylamine (B128534). nih.gov

Reaction Example:

Reactants: 2-bromo-1,3-difluoro-5-iodobenzene, ethynyl trimethylsilane

Catalyst: Tetrakis(triphenylphosphine)palladium(0), CuI

Solvent: Triethylamine

Result: High yield (85.7%) of the coupled product. nih.gov

Once the desired molecular framework is assembled, the silyl protecting group can be selectively removed (desilylation) to reveal the terminal alkyne. This is typically accomplished using fluoride (B91410) reagents, such as tetrabutylammonium fluoride (TBAF), or basic conditions, like treatment with potassium carbonate in methanol. The regenerated terminal alkyne is then available for further transformations.

Multi-Step Synthesis of Complex Polyynes

1-Bromo-2-phenylethynyl-benzene serves as a critical building block in the iterative synthesis of complex polyynes—molecules containing multiple acetylene units. Its utility lies in the ability to sequentially extend the carbon chain through cross-coupling reactions. The bromo-substituent provides a reactive handle for palladium-catalyzed reactions, such as the Sonogashira or Stille coupling, allowing for the introduction of another acetylenic fragment.

Mechanistic Investigations and Reactivity Profiles of 1 Bromo 2 Phenylethynyl Benzene

Catalytic Reaction Mechanisms

Palladium catalysis is central to unlocking the synthetic potential of 1-bromo-2-phenylethynyl-benzene. The catalytic cycle typically begins with the activation of the C-Br bond, a step whose efficiency and selectivity are highly dependent on the catalyst system, including the choice of ligands and reaction conditions.

Oxidative Addition Processes in Palladium-Catalyzed Transformations

The cornerstone of many cross-coupling reactions involving 1-bromo-2-phenylethynyl-benzene is the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. This step is often rate-determining and involves the insertion of the palladium atom into the C-Br bond, forming a new organopalladium(II) species. csbsju.educhemrxiv.org The general propensity for aryl halides to undergo oxidative addition follows the order of bond strength: C-I > C-Br > C-Cl > C-F. uvic.ca For 1-bromo-2-phenylethynyl-benzene, the C-Br bond is sufficiently reactive for this transformation under standard palladium catalysis conditions. rsc.org

Mechanistic studies on related halobenzenes have revealed that the catalytically active species is often a highly reactive, coordinatively unsaturated, monoligated palladium complex, Pd(0)L, rather than the more stable bisligated complex, Pd(0)L₂. uvic.ca While the bisligated complex is often the predominant species in solution, the monoligated species can be several orders of magnitude more reactive towards oxidative addition. uvic.ca For bromobenzene, experimental and theoretical studies have shown that oxidative addition proceeds readily, in contrast to chlorobenzene (B131634) where the reaction is much slower and may only form an adduct at room temperature. uvic.cadntb.gov.ua This process can proceed through two primary mechanistic pathways: a concerted, three-centered transition state or a more polar, SNAr-like nucleophilic displacement mechanism. chemrxiv.org The preferred pathway is influenced by the ligand, substrate electronics, and halide identity.

Ligand Binding Modes and Catalyst Inhibition Studies

The choice of ancillary ligand is critical in modulating the reactivity and stability of the palladium catalyst throughout the catalytic cycle. Ligands, typically electron-rich and sterically bulky phosphines or N-heterocyclic carbenes (NHCs), serve several functions. nih.govacs.org Their electron-donating character increases the nucleophilicity of the Pd(0) center, which lowers the activation barrier for the initial oxidative addition step. acs.org Steric bulk, on the other hand, can facilitate the final reductive elimination step to release the product and regenerate the Pd(0) catalyst. It also promotes the formation of the highly reactive monoligated Pd(0)L species, which is often necessary for the activation of less reactive aryl halides. uvic.caacs.org

In the context of reactions with 1-bromo-2-phenylethynyl-benzene, ligands such as Xantphos have been shown to be effective. rsc.org However, improper ligand choice or concentration can lead to catalyst inhibition. For instance, an excess of a phosphine (B1218219) ligand can lead to the formation of catalytically inactive or less active, coordinatively saturated palladium complexes like Pd(0)L₃ or Pd(0)L₄. This phenomenon, sometimes referred to as "phosphine poisoning," shifts the equilibrium away from the desired reactive monoligated or bisligated species, thereby slowing or halting the catalytic cycle. uvic.ca Furthermore, the ligand itself can undergo degradation pathways or compete with the substrate for coordination to the palladium(II) center after oxidative addition, which can also inhibit the reaction. nih.gov

Chemo- and Regioselectivity in C-Br vs. C-Cl Bond Activation

The significant difference in reactivity between carbon-bromine and carbon-chlorine bonds allows for highly chemoselective transformations in molecules containing both halides. The C-Br bond is weaker and more readily activated by palladium(0) catalysts than the C-Cl bond. rsc.org

This selectivity has been demonstrated explicitly in studies involving derivatives of 1-bromo-2-phenylethynyl-benzene. In a key experiment, the reaction of 1-bromo-2-((2-chlorophenyl)ethynyl)benzene with p-toluidine (B81030) under palladium-catalyzed conditions resulted in the formation of the product derived from the activation of the C-Br bond, while the C-Cl bond remained intact. rsc.org Conversely, when 1-chloro-2-(phenylethynyl)benzene was subjected to the same reaction conditions with 2-bromoaniline (B46623), no conversion was observed, confirming the crucial role of the bromine substituent for initiating the reaction. rsc.org This differential reactivity is a powerful tool in synthesis, enabling sequential or site-selective functionalization of polyhalogenated aromatic compounds.

| Substrate | Reactivity under Pd(OAc)₂/Xantphos Catalysis | Reference |

| 1-Bromo-2-phenylethynyl-benzene | Reactive | rsc.org |

| 1-Chloro-2-phenylethynyl-benzene | No conversion observed | rsc.org |

| 1-Bromo-2-((2-chlorophenyl)ethynyl)benzene | Selective activation at the C-Br bond | rsc.org |

Intramolecular Cyclization Pathways

Following the initial palladium-catalyzed activation of the C-Br bond, the resulting organopalladium intermediate derived from 1-bromo-2-phenylethynyl-benzene can engage its pendant phenylethynyl group in a variety of intramolecular cyclization cascades. These tandem reactions are highly efficient for constructing complex, fused heterocyclic systems in a single synthetic operation.

Tandem Ammonia (B1221849) Cross-Coupling/Cyclization for Indole (B1671886) and Benzofuran Derivatives

The synthesis of nitrogen and oxygen-containing heterocycles, such as indoles and benzofurans, can be achieved through tandem strategies starting from 1-bromo-2-phenylethynyl-benzene.

For the synthesis of indole derivatives, a palladium-catalyzed C-N cross-coupling reaction with an amine is followed by an intramolecular cyclization onto the alkyne. While direct coupling with ammonia can be challenging, aniline (B41778) derivatives are effective partners. For example, the reaction of 1-bromo-2-phenylethynyl-benzene with 2-bromoaniline derivatives leads to the formation of complex indolo[1,2-f]phenanthridine structures. rsc.org This transformation proceeds via an initial intermolecular C-N bond formation, followed by a palladium-mediated intramolecular cyclization.

The synthesis of benzofurans can be envisioned through a similar pathway, involving an initial intermolecular C-O cross-coupling of 1-bromo-2-phenylethynyl-benzene with a phenol, followed by an intramolecular oxypalladation across the alkyne and subsequent reductive elimination. Various palladium-catalyzed methods exist for the cyclization of ortho-alkynylphenols to benzofurans, which serves as a precedent for this type of transformation. organic-chemistry.orgnih.gov

Hydroamination and Intramolecular C-H Arylation Cascades

A powerful cascade reaction involving 1-bromo-2-phenylethynyl-benzene has been developed to synthesize complex fused N-heterocycles using a single palladium catalyst for three sequential steps. rsc.org The proposed mechanism for the reaction between 1-bromo-2-phenylethynyl-benzene and 2-bromoaniline illustrates this complexity and elegance. rsc.org

The sequence is proposed to be:

Intermolecular C-N Coupling: The reaction initiates with a standard Buchwald-Hartwig-type amination between the C-Br bond of 1-bromo-2-phenylethynyl-benzene and the amine.

Intramolecular Hydroamination: The newly formed secondary amine then adds across the alkyne bond in an intramolecular fashion, creating an enamine intermediate and forming a six-membered ring.

Intramolecular C-H Arylation: The final step is a palladium-catalyzed C-H activation/arylation, where the aryl group from the original 2-bromoaniline component couples with a C-H bond on the phenyl ring of the original phenylethynyl group, completing the synthesis of the indolo[1,2-f]phenanthridine skeleton. rsc.org

This one-pot process highlights the remarkable versatility of 1-bromo-2-phenylethynyl-benzene as a substrate, enabling the rapid construction of intricate molecular architectures through carefully orchestrated, palladium-catalyzed cascade reactions. rsc.org

Schmittel Cascade Cyclizations in Enediyne Analogues

The Schmittel cyclization is a thermal cycloaromatization reaction of enyne-allenes. While direct studies on 1-bromo-2-phenylethynyl-benzene are not prevalent, the reactivity of its analogues provides significant insight. The core of the Schmittel cyclization involves a C²–C⁶ cyclization pathway which competes with other cycloaromatization processes like the Myers-Saito cyclization. This reaction proceeds through a non-aromatic biradical intermediate. nih.gov

In analogues, the process can be initiated by the isomerization of an enediyne to an enyne-allene. For instance, a base-promoted acs.orgrsc.org-sigmatropic shift in certain enediyne systems can lead to the formation of enyne-allenes, which then undergo the Schmittel cyclization. nih.gov This cascade can be exploited in the synthesis of polycondensed aromatic rings. For example, treatment of a precursor with a base like potassium t-butoxide can induce a prototropic isomerization to a benzannulated enyne-allene. A subsequent Schmittel cyclization generates a non-aromatic biradical, which can then react intramolecularly with an adjacent aromatic ring to form complex structures like 4,5-diarylphenanthrenes. nih.gov

Intermolecular Reactivity

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 1-bromo-2-phenylethynyl-benzene is substituted with two groups that influence its reactivity towards electrophiles: a bromo group and a phenylethynyl group. The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) are dictated by the combined electronic effects of these substituents.

Bromo Group: The bromine atom is an ortho-, para-director. Although it is electronegative and deactivates the ring towards EAS through its inductive effect, its lone pairs of electrons can stabilize the arenium ion intermediate through resonance at the ortho and para positions. researchgate.net Halogens are classified as weakly deactivating groups. acs.org

Phenylethynyl Group: The ethynyl (B1212043) (alkynyl) group is generally considered an electron-withdrawing and deactivating group. The sp-hybridized carbon atoms of the alkyne are more electronegative than sp²-hybridized carbons of the aromatic ring, thus withdrawing electron density and deactivating the ring towards electrophilic attack. Electron-withdrawing groups are typically meta-directors. rsc.org

Given the presence of a deactivating ortho-, para-director (Br) and a deactivating meta-director (-C≡C-Ph), the prediction of the exact substitution pattern can be complex. Both groups deactivate the ring, making EAS reactions slower than in benzene. rsc.org The substitution pattern would depend on the specific reaction conditions and the nature of the electrophile, with potential for a mixture of isomers.

| Substituent | Inductive Effect | Resonance Effect | Reactivity | Directing Effect |

| -Br | Withdrawing | Donating | Deactivating | Ortho, Para |

| -C≡C-Ph | Withdrawing | Withdrawing | Deactivating | Meta |

Nucleophilic Substitutions and Halogen Exchange Reactions

Aryl halides like 1-bromo-2-phenylethynyl-benzene are generally unreactive towards nucleophilic substitution under standard Sₙ1 or Sₙ2 conditions. researchgate.net However, substitution can occur under specific, often forcing, conditions through two primary mechanisms: the SₙAr (addition-elimination) mechanism and the elimination-addition (benzyne) mechanism.

The SₙAr mechanism is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (bromine). mdpi.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. researchgate.net The phenylethynyl group is electron-withdrawing, and being ortho to the bromo group, it could potentially facilitate nucleophilic substitution, although likely requiring high temperatures and strong nucleophiles.

The elimination-addition mechanism proceeds through a highly reactive benzyne (B1209423) intermediate and typically requires a very strong base, such as sodium amide (NaNH₂). rsc.org The base abstracts a proton ortho to the halogen, followed by the elimination of the halide, forming a benzyne. The nucleophile then adds to the benzyne, with subsequent protonation yielding the substituted product. This pathway can lead to a mixture of isomers as the nucleophile can attack either carbon of the triple bond in the benzyne intermediate. nih.gov

Oxidation and Reduction Chemistry

The reactivity of 1-bromo-2-phenylethynyl-benzene in oxidation and reduction reactions is primarily centered on the carbon-carbon triple bond of the phenylethynyl group.

Reduction: The triple bond can be selectively reduced. Catalytic hydrogenation is a common method for this transformation.

Partial Reduction to Alkene: Using specific catalysts, the alkyne can be reduced to a Z-alkene (cis-stilbene derivative). For example, nickel-based nanoparticles have been used for the semihydrogenation of alkynes with high selectivity for the Z-alkene. researchgate.net Similarly, palladium-based catalysts, sometimes modified with a second metal like iron or rare earth elements, are effective for the selective hydrogenation of phenylacetylene (B144264) to styrene. nih.govoaepublish.com The use of a cationic triruthenium cluster complex has also been shown to catalyze the hydrogenation of diphenylacetylene (B1204595) to a mixture of cis- and trans-stilbene (B89595) under mild conditions. acs.org

Full Reduction to Alkane: Under more forcing conditions or with different catalysts, the triple bond can be fully hydrogenated to a single bond, yielding the corresponding 1-bromo-2-(2-phenylethyl)benzene.

Oxidation: The phenylethynyl group is susceptible to oxidative cleavage or modification.

Oxidative coupling reactions of the phenylethynyl group can occur. acs.org

Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), are known to oxidize acetylenic compounds. researchgate.net The specific products would depend on the reaction conditions.

Strong oxidizing agents like potassium permanganate (B83412) or ozone can lead to the cleavage of the triple bond, potentially forming carboxylic acids or other oxidized fragments.

Reactive Intermediates and Transient Species

Pyrolytic Generation and Characterization of Phenylethynyl Radical and Cation

High-temperature pyrolysis of precursors like (bromoethynyl)benzene (B1266612) allows for the generation and study of highly reactive intermediates in the gas phase. rsc.org Although not specifically documented for 1-bromo-2-phenylethynyl-benzene, the pyrolysis of the closely related (bromoethynyl)benzene provides a clear model for the formation of the phenylethynyl radical (C₆H₅C≡C•) and its corresponding cation.

Flash vacuum pyrolysis (FVP) at temperatures above 1500 K can induce the homolytic cleavage of the C-Br bond, generating the phenylethynyl radical. rsc.org This transient species can be detected and characterized using techniques like photoion mass-selected threshold photoelectron spectroscopy (ms-TPES). rsc.org The phenylethynyl radical is a highly unstable, electrophilic species. rsc.orgresearchgate.net

Once formed, the phenylethynyl radical can undergo further reactions:

Hydrogen Abstraction: It can abstract a hydrogen atom to form ethynylbenzene. rsc.org

Isomerization: It can isomerize via a hydrogen shift to form o-, m-, and p-ethynylphenyl radicals. rsc.org

Decomposition: At elevated temperatures, these radicals can undergo ring-opening and hydrogen loss to form a mixture of triynes and ethynylbenzynes. rsc.orgresearchgate.net

The phenylethynyl cation (C₆H₅C≡C⁺) can be generated by the photoionization of the phenylethynyl radical. rsc.org Spectroscopic studies, assisted by ab initio calculations, have revealed that this cation has an uncommon triplet (³B₁) ground state, with the singlet (¹A₁) state being slightly higher in energy. rsc.org

Isomerization Pathways of Ethynylphenyl Radicals

The reactivity of ethynylphenyl radicals, including the 2-ethynylphenyl radical that can be generated from 1-bromo-2-phenylethynyl-benzene, is a subject of significant interest due to the diverse reaction pathways these intermediates can undertake. While cyclization reactions of 2-ethynylphenyl radicals and their derivatives are well-documented, their isomerization pathways are less explored but represent a crucial aspect of their chemical behavior.

Theoretical studies on related radical systems provide insights into the potential for isomerization. For instance, the isomerization of the phenylethynyl radical (C₆H₅C≡C•) to its more stable isomers, the o-, m-, and p-ethynylphenyl radicals (•C₆H₄C≡CH), has been investigated computationally. This research suggests that while such isomerizations are plausible, they may proceed through high-energy transition states, indicating that specific conditions or sufficient energy input would be required.

In the context of the 2-ethynylphenyl radical, isomerization could potentially occur through intramolecular hydrogen shifts or more complex ring-opening and rearrangement mechanisms. However, these isomerization pathways often compete with rapid and thermodynamically favorable cyclization reactions. The presence of the ethynyl group ortho to the radical center facilitates intramolecular cyclization, leading to the formation of fused ring systems. This process is often the dominant reaction pathway, as observed in the cyclization of (2-ethynylphenyl)triazenes and the reactions of aryl propiolates with radicals.

The competition between isomerization and cyclization is a key determinant of the final product distribution in reactions involving 2-ethynylphenyl radicals. The specific reaction conditions, including temperature and the presence of trapping agents, can influence which pathway is favored. For example, at high temperatures, sufficient energy may be available to overcome the barriers for isomerization, potentially leading to a different array of products than those observed under milder conditions where cyclization predominates.

Advanced Spectroscopic and Structural Characterization in Research on the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1-bromo-2-phenylethynyl-benzene. Through various NMR experiments, researchers can probe the chemical environment of each atom within the molecule.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides valuable information about the hydrogen atoms in 1-bromo-2-phenylethynyl-benzene. In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as a series of multiplets in the downfield region, generally between δ 7.18 and 7.66 ppm. blogspot.comrsc.org Specifically, the spectrum shows a multiplet integrating to four hydrogens from δ 7.66 to 7.58, another multiplet for three hydrogens between δ 7.40 and 7.38, a triplet of doublets for one hydrogen at δ 7.30, and another triplet of doublets for one hydrogen at δ 7.18. blogspot.comrsc.org This complex pattern arises from the coupling of adjacent protons on the two different benzene (B151609) rings.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 7.66–7.52 ppm | m | 4H | Aromatic Protons |

| 7.41–7.34 ppm | m | 3H | Aromatic Protons |

| 7.30 ppm | td | 1H | Aromatic Proton |

| 7.18 ppm | td | 1H | Aromatic Proton |

| Table 1: ¹H NMR Data for 1-Bromo-2-phenylethynyl-benzene in CDCl₃. blogspot.comrsc.org |

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The ¹³C NMR spectrum of 1-bromo-2-phenylethynyl-benzene in CDCl₃ displays a series of signals corresponding to the different carbon environments. blogspot.comrsc.org The two acetylenic carbons are distinctly observed at approximately δ 88.0 and 94.0 ppm. blogspot.com The aromatic carbons resonate in the region of δ 123.0 to 133.2 ppm. blogspot.com The carbon atom attached to the bromine atom (C-Br) is found at δ 125.7 ppm. blogspot.com

| Chemical Shift (δ) | Assignment |

| 133.2, 132.5, 131.7, 129.4, 128.7, 128.4, 127.0, 125.4, 123.0 | Aromatic Carbons |

| 125.7 | C-Br |

| 94.0, 88.0 | Acetylenic Carbons |

| Table 2: ¹³C NMR Data for 1-Bromo-2-phenylethynyl-benzene in CDCl₃. blogspot.com |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to further elucidate the complex structure of 1-bromo-2-phenylethynyl-benzene and its derivatives.

COSY spectra establish correlations between coupled protons, helping to trace the connectivity of protons within the aromatic rings.

HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC provides correlations between protons and carbons that are separated by two or three bonds, which is instrumental in piecing together the entire molecular framework, including the connectivity across the ethynyl (B1212043) bridge.

While specific 2D NMR data for the parent 1-bromo-2-phenylethynyl-benzene is not detailed in the provided context, these techniques are standard practice in the structural analysis of such molecules.

Solid-State NMR for Microstructural Analysis

Solid-state NMR (ssNMR) spectroscopy can be a powerful tool for investigating the microstructural properties of 1-bromo-2-phenylethynyl-benzene in its crystalline form. Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR provides information about the local order and packing of molecules in the solid state. This can reveal details about intermolecular interactions, such as π-stacking, which can influence the material's properties. For instance, studies on similar molecules have utilized ssNMR to understand polymorphism and molecular packing.

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight and investigating the fragmentation patterns of 1-bromo-2-phenylethynyl-benzene. The molecular weight of this compound is approximately 257.13 g/mol . achemblock.com

In a typical mass spectrum, a molecular ion peak (M⁺) corresponding to the intact molecule would be observed. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with a roughly 1:1 intensity ratio. nist.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, confirming its elemental composition. For example, the calculated exact mass for C₁₄H₉Br is 255.9888, and experimental values from HRMS analysis are expected to be very close to this. rsc.org

The fragmentation pattern observed in the mass spectrum can also yield structural information. Common fragmentation pathways for this type of molecule may include the loss of the bromine atom, cleavage of the ethynyl bond, or fragmentation of the phenyl rings.

| Technique | Observation | Significance |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) doublet | Confirms molecular weight and presence of bromine |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass measurement | Confirms elemental composition |

| Fragmentation Pattern | Characteristic fragment ions | Provides structural information |

| Table 3: Mass Spectrometry Data for 1-Bromo-2-phenylethynyl-benzene. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass. For diarylalkynes like 1-Bromo-2-phenylethynyl-benzene, HRMS is used to confirm the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

In a typical analysis using an electrospray ionization (ESI) source, the compound is ionized, and the resulting ions are guided into a time-of-flight (TOF) mass analyzer. rsc.org While specific HRMS data for 1-Bromo-2-phenylethynyl-benzene is not prevalent in the provided search results, analysis of its isomer, 1-bromo-4-(phenylethynyl)benzene (B89151), using HRMS with electron ionization (EI+) yielded a found mass of 348.0910 against a calculated mass of 348.0917 for a related derivative, demonstrating the technique's precision. rsc.org This level of accuracy is fundamental in confirming the successful synthesis of the target compound and differentiating it from potential byproducts.

Table 1: Application of High-Resolution Mass Spectrometry (HRMS)

| Parameter | Description | Relevance to 1-Bromo-2-phenylethynyl-benzene |

|---|---|---|

| Technique | Measures mass-to-charge ratio with high accuracy (typically < 5 ppm). | Confirms the elemental formula (C₁₄H₉Br). |

| Ionization Method | Commonly Electrospray Ionization (ESI) or Electron Ionization (EI). | ESI is a soft method suitable for preventing fragmentation. researchgate.net |

| Key Information | Provides exact mass and elemental composition. | Unambiguously verifies the identity of the synthesized molecule. |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing organic molecules without causing significant fragmentation. researchgate.net In ESI-MS, a solution of the analyte is passed through a highly charged needle, creating a fine spray of charged droplets. As the solvent evaporates, gas-phase ions of the analyte are produced, which are then analyzed by the mass spectrometer. researchgate.net

This method is advantageous for compounds like 1-Bromo-2-phenylethynyl-benzene as it typically produces an intact molecular ion, often as an adduct with a proton [M+H]⁺ or other cations. rsc.org This contrasts with harder ionization techniques like electron ionization (EI), which can cause extensive fragmentation, complicating spectral interpretation. researchgate.net The ability of ESI-MS to deliver intact molecular ions to the mass analyzer makes it an ideal front-end for HRMS analysis and for tandem MS/MS experiments to probe the compound's structure. researchgate.net

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction provides the most definitive structural information for a crystalline compound. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to determine bond lengths, bond angles, and intermolecular interactions with high precision.

While a crystal structure for 1-Bromo-2-phenylethynyl-benzene was not found in the search results, the analysis of a closely related compound, 1-bromo-2-(phenylselenyl)benzene, offers valuable insights into the expected structural features. researchgate.net In this analogue, the analysis revealed a C—Se—C bond angle of 99.19 (6)° and a dihedral angle of 72.69 (5)° between the two aromatic rings. researchgate.net Furthermore, it identified significant π-stacking interactions between inversion-related phenyl rings in the crystal lattice. researchgate.net For 1-Bromo-2-phenylethynyl-benzene, a similar analysis would be expected to precisely define the geometry of the C-C≡C-C linkage and reveal how the molecules pack in the solid state, including any potential π-π interactions involving the phenyl and bromophenyl rings.

Table 2: Illustrative Single Crystal X-ray Diffraction Data from an Analogous Compound (1-bromo-2-(phenylselenyl)benzene)

| Parameter | Measured Value | Significance |

|---|---|---|

| System/Space Group | Orthorhombic / Pbca | Describes the crystal's symmetry. |

| C—Se—C Bond Angle | 99.19 (6)° | Defines the geometry at the selenium linker. researchgate.net |

| Dihedral Angle | 72.69 (5)° | Describes the twist between the two aromatic rings. researchgate.net |

| Intermolecular Interactions | π-stacking (centroid–centroid distance of 3.630 Å) | Governs the solid-state packing and material properties. researchgate.net |

Note: This data is for the related compound 1-bromo-2-(phenylselenyl)benzene and is presented for illustrative purposes.

Powder X-ray Diffraction (XRD) in Material Characterization

Powder X-ray Diffraction (XRD) is a non-destructive technique used to analyze polycrystalline materials. springernature.com Instead of a single crystal, a sample composed of many small, randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint unique to the crystalline phase of the material. springernature.com

In the context of 1-Bromo-2-phenylethynyl-benzene, powder XRD would be used to:

Confirm phase identity: By comparing the experimental diffraction pattern to a calculated pattern (derived from single-crystal data) or to a database standard.

Assess sample purity: The presence of sharp peaks corresponding to other crystalline phases would indicate impurities.

Characterize bulk material: It is a crucial quality control step for ensuring consistency between different batches of the synthesized compound.

The technique is experimentally simpler than single-crystal analysis and provides a rapid assessment of the bulk material's crystalline nature. springernature.com

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrations of chemical bonds.

For 1-Bromo-2-phenylethynyl-benzene, the FT-IR spectrum would exhibit characteristic peaks for the different structural motifs. Analysis of related compounds provides a strong indication of the expected vibrational frequencies. The spectrum of the isomer 1-bromo-4-(phenylethynyl)benzene and other diarylalkynes shows characteristic bands for C-H, C≡C, and C-Br bonds, as well as aromatic C=C stretching. rsc.org The alkyne C≡C stretch is particularly noteworthy, though it can be weak in symmetrical or nearly symmetrical diarylalkynes.

Table 3: Expected FT-IR Vibrational Frequencies for 1-Bromo-2-phenylethynyl-benzene based on Analogues

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source of Information |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | General for aromatic compounds. rsc.org |

| Alkyne C≡C Stretch | ~2210 | Characteristic for diarylalkynes. rsc.org |

| Aromatic C=C Stretch | 1600 - 1450 | Fingerprint region for the benzene rings. rsc.org |

The analysis of 1-bromo-2-chlorobenzene (B145985) shows a strong band at 744 cm⁻¹ assigned to the C-Cl stretch, supporting the expected range for the C-Br vibration. researchgate.net

Electronic Spectroscopy (UV-Vis) and Electrochemical Analysis (CV)

These techniques probe the electronic properties of the molecule, providing information about the electronic transitions and redox behavior.

Electronic Spectroscopy (UV-Vis) UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org The resulting spectrum provides information on the extent of conjugation in the molecule. For 1-Bromo-2-phenylethynyl-benzene, which possesses a conjugated system spanning the two aromatic rings and the alkyne linker, absorption bands corresponding to π→π* transitions are expected. libretexts.org The position and intensity of these bands are sensitive to the molecular structure and solvent environment. Studies on related conjugated systems show how UV-Vis spectroscopy can be used to monitor reactions and understand structure-property relationships. researchgate.netbeilstein-journals.org

Electrochemical Analysis (CV) Cyclic Voltammetry (CV) is a versatile electroanalytical technique used to study the redox (reduction-oxidation) behavior of a species. jh.edu By scanning the potential of an electrode and measuring the resulting current, a voltammogram is produced that reveals the potentials at which the compound is oxidized and reduced. jh.edu For 1-Bromo-2-phenylethynyl-benzene, CV would be used to determine its HOMO and LUMO energy levels. The oxidation potential is related to the HOMO energy, while the reduction potential is related to the LUMO energy. This information is critical for assessing the compound's potential use in electronic materials, where tuning these energy levels is key. utexas.edu

Table 4: Summary of Electronic and Electrochemical Analysis

| Technique | Information Provided | Relevance to 1-Bromo-2-phenylethynyl-benzene |

|---|---|---|

| UV-Vis Spectroscopy | Wavelengths of maximum absorbance (λ_max_), energy of electronic transitions (e.g., π→π*). libretexts.org | Characterizes the conjugated π-system and provides an estimate of the HOMO-LUMO gap. |

| Cyclic Voltammetry (CV) | Oxidation and reduction potentials. jh.edu | Determines HOMO and LUMO energy levels, assesses electrochemical stability. utexas.edu |

Surface Science Characterization Techniques

The utility of 1-bromo-2-phenylethynyl-benzene often extends to its role as a precursor in the synthesis of more complex materials, such as polymers and nanostructures. The surface characteristics of these resulting materials are critical to their function and are investigated using a variety of specialized techniques.

Scanning Electron Microscopy (SEM) and High-Resolution Transmission Electron Microscopy (HR-TEM)

Scanning Electron Microscopy (SEM) and High-Resolution Transmission Electron Microscopy (HR-TEM) are essential tools for visualizing the morphology and microstructure of materials. While specific SEM or HR-TEM studies focusing directly on materials synthesized from 1-bromo-2-phenylethynyl-benzene are not prevalent in the reviewed literature, these techniques are fundamental for characterizing polymers and nanostructures for which this compound could serve as a building block.

HR-TEM offers even greater magnification, enabling the visualization of materials at the atomic scale. oaepublish.com This technique is invaluable for examining the structure of polymeric materials, including liquid crystalline polymers, and for identifying defects within their phases. researchgate.netnih.gov For materials like polymer brushes immobilized on silica (B1680970) nanoparticles, contamination-free TEM can differentiate between the polymer layer and the surface initiator, providing deep insights into the nanostructure. nih.gov Should 1-bromo-2-phenylethynyl-benzene be used to create nanostructured polymers or carbon materials, HR-TEM would be crucial for observing their fine structural details, such as lattice fringes in crystalline domains. elsevierpure.com

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. redalyc.org The technique works by irradiating a material with X-rays and measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the surface.

In research contexts related to the synthesis of materials in organic solvents like benzene, XPS serves as a powerful tool for identifying surface contaminants. For example, in the synthesis of catalysts, XPS has been used to detect fluorine contamination originating from Teflon labware that was leached by the benzene solvent. redalyc.org The binding energy of the detected photoelectrons allows for the identification of specific chemical species, such as CF₂, CF, and CF₃ groups on the catalyst surface. redalyc.org Although direct XPS analysis of 1-bromo-2-phenylethynyl-benzene is not detailed in the provided sources, the technique would be indispensable for confirming the elemental composition (presence of Bromine and Carbon) and studying the surface chemistry of any films or materials derived from it.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is a critical analytical technique for measuring the specific surface area of solid and porous materials. wikipedia.orgupi.edu It relies on the physical adsorption of a gas (commonly nitrogen at 77 K) onto the material's surface in multiple layers. wikipedia.orgiitk.ac.in The amount of gas adsorbed at various relative pressures is used to calculate the volume of gas required to form a single layer (a monolayer) across the entire surface. From this monolayer capacity, the total specific surface area is determined. upi.edu

The BET technique is widely applied in fields like catalysis and materials science to characterize porous materials such as activated carbons and zeolites. wikipedia.orgresearchgate.net For materials potentially synthesized from 1-bromo-2-phenylethynyl-benzene, such as porous organic polymers or carbonaceous materials derived from its pyrolysis, BET analysis would be essential. It provides crucial data on the material's capacity for hosting guest molecules, which is vital for applications in gas storage, separation, and catalysis. iitk.ac.in The analysis can also offer insights into the pore structure through the shape of the adsorption-desorption isotherm. researchgate.net

Temperature-Programmed Desorption (TPD) and In-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS)

Temperature-Programmed Desorption (TPD) is a technique used to study the properties of solid surfaces, particularly in the context of catalysis. researchgate.netchemrxiv.org In a TPD experiment, a molecule is adsorbed onto a surface, and the temperature of the surface is then increased at a controlled rate. A detector monitors the desorbed molecules as a function of temperature, yielding a TPD profile. researchgate.netresearchgate.net This profile provides information about the number of active sites, the strength of the interaction between the adsorbate and the surface, and the kinetics of the desorption process. researchgate.net For example, TPD of basic probe molecules like ammonia (B1221849) can be used to characterize the number and strength of acid sites on a catalyst. micromeritics.com

While no specific TPD studies involving 1-bromo-2-phenylethynyl-benzene are available, this technique could be used to investigate its interaction with catalytic surfaces, for instance, during cross-coupling reactions or dehalogenation processes.

In-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is another powerful tool for studying surface phenomena, allowing for the monitoring of chemical reactions on the surface of a powdered sample under reaction conditions. This technique would be highly complementary to TPD for studying the reaction pathways of 1-bromo-2-phenylethynyl-benzene on a catalyst surface in real-time.

Photoelectron Spectroscopy for Radical and Cation Electronic Structure

Understanding the electronic structure of reactive intermediates like radicals and cations is crucial for elucidating reaction mechanisms. Photoelectron spectroscopy provides direct insight into these structures.

Photoion Mass-Selected Threshold Photoelectron Spectroscopy (ms-TPES)

Photoion Mass-Selected Threshold Photoelectron Spectroscopy (ms-TPES) is a sophisticated technique that combines mass spectrometry with photoelectron spectroscopy to provide isomer-selective characterization of stable and reactive species. acs.orgnih.gov This method is particularly powerful for identifying elusive intermediates in complex chemical environments like pyrolysis reactors. acs.orgrsc.org

A key application relevant to 1-bromo-2-phenylethynyl-benzene is the study of the phenylethynyl radical (C₆H₅C≡C•). This highly reactive intermediate can be generated in the gas phase by the flash vacuum pyrolysis of a related precursor, (bromoethynyl)benzene (B1266612), at temperatures exceeding 1500 K. rsc.orgrsc.org The resulting radical is then characterized using ms-TPES.

In these studies, photoionization of the phenylethynyl radical produces the corresponding phenylethynyl cation (C₆H₅C≡C⁺). rsc.orgrsc.org The vibrationally-resolved ms-TPE spectrum provides a detailed fingerprint of the electronic structure of both the neutral radical and the cation. rsc.org Analysis of the spectrum, aided by high-level ab initio calculations, revealed an adiabatic ionization energy (AIE) of 8.90 ± 0.05 eV for the phenylethynyl radical. rsc.orgrsc.org

A significant finding from this research is the complex electronic structure of the phenylethynyl cation. rsc.orgrsc.org The ms-TPES results demonstrated that the cation has an uncommon triplet (³B₁) ground state. The closed-shell singlet (¹A₁) state was found to lie just 2.8 kcal mol⁻¹ (0.12 eV) higher in energy. rsc.orgrsc.org This small singlet-triplet gap is a critical parameter influencing the reactivity of this carbocation. rsc.org

| Species | Experimental Technique | Key Finding | Value | Citation |

|---|---|---|---|---|

| Phenylethynyl Radical (C₆H₅C≡C•) | ms-TPES | Adiabatic Ionization Energy (AIE) | 8.90 ± 0.05 eV | rsc.orgrsc.org |

| Phenylethynyl Cation (C₆H₅C≡C⁺) | ms-TPES | Electronic Ground State | Triplet (³B₁) | rsc.orgrsc.org |

| Phenylethynyl Cation (C₆H₅C≡C⁺) | ms-TPES | Singlet-Triplet Energy Gap (ΔEST) | 2.8 kcal mol⁻¹ (0.12 eV) | rsc.orgrsc.org |

Theoretical and Computational Studies on 1 Bromo 2 Phenylethynyl Benzene Systems

Quantum-Chemical Calculations for Electronic Structure and Photochemistry

Quantum-chemical calculations are fundamental to understanding the electronic architecture and photochemical behavior of phenylethynylbenzene systems. These methods, such as Density Functional Theory (DFT) and post-Hartree-Fock methods, can model the molecule's ground and excited states, providing clarity on its stability, reactivity, and response to light. rsc.orgrsc.orgarxiv.org

For instance, studies on the related phenylethynyl radical, which can be generated from precursors like (bromoethynyl)benzene (B1266612), utilize high-level ab initio calculations to unravel complex electronic structures. rsc.org Research on oligo(phenylethynyl)benzenes demonstrates that their photochemistry is rich and highly dependent on the molecule's conformation, such as the twisting of phenyl rings. rsc.orgnsf.gov Twisting a phenyl group can significantly alter the electronic structure and, consequently, the optoelectronic properties. nsf.gov Computational workflows for these calculations are continuously being refined, allowing for the accurate simulation of industrially relevant molecules, including substituted benzenes. rsc.orgarxiv.org These studies indicate that the electronic ground state of such molecules is typically planar, but torsional motions and bending of the acetylene (B1199291) bridge are key degrees of freedom that govern their photochemical properties. nsf.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules like 1-Bromo-2-phenylethynyl-benzene. It offers a balance between accuracy and computational cost, making it ideal for studying large organic systems.

DFT calculations are instrumental in predicting various spectroscopic properties. By calculating the optimized molecular geometry and the electronic transitions between different energy levels, it is possible to simulate UV-Vis absorption spectra. researchgate.net Furthermore, vibrational frequencies can be computed to predict Infrared (IR) and Raman spectra, which correspond to the molecule's specific bond vibrations. For complex molecules, these theoretical spectra are invaluable for interpreting and assigning experimental data. nih.gov While specific calculated spectra for 1-Bromo-2-phenylethynyl-benzene are not detailed in the provided sources, the methodology is standard in computational chemistry for characterizing novel compounds. researchgate.net

The extended π-conjugated system of 1-Bromo-2-phenylethynyl-benzene suggests potential for non-linear optical (NLO) applications. DFT is a key tool for predicting these properties, particularly the first-order hyperpolarizability (β), which quantifies the second-order NLO response. nih.gov Molecules with large β values are sought after for technologies like frequency doubling and optical switching. Theoretical studies on similar D-π-A (donor-π-acceptor) chromophores show that the NLO response is highly sensitive to the molecule's electronic structure, including the nature of substituents and the efficiency of the π-bridge. nih.govdntb.gov.ua The introduction of electron-withdrawing or -donating groups can tune the HOMO-LUMO gap and enhance the NLO properties. nih.gov

| Compound | Energy Gap (eV) | First Hyperpolarizability (β) (a.u.) |

|---|---|---|

| BFTMR (Reference) | 3.208 | - |

| BFTMD1 | 2.464 | - |

| BFTMD5 | 1.898 | - |

| BFTMD8 | 2.135 | - |

Data adapted from a DFT study on bifluorenylidene-based chromophores to illustrate the relationship between energy gap and NLO properties. nih.gov A smaller energy gap generally correlates with a larger NLO response.

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. For halobenzenes, NBO analysis reveals the charge distribution and the nature of the carbon-halogen bond. walisongo.ac.id In bromobenzene, the bromine atom can exhibit a small positive NBO charge, which counter-intuitively results in a more negative charge on the attached ipso-carbon compared to chlorobenzene (B131634). walisongo.ac.id This type of analysis for 1-Bromo-2-phenylethynyl-benzene would elucidate the electronic influence of the bromine substituent on the conjugated system.

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity and electronic properties. The energy of the HOMO relates to its ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). acs.org The HOMO-LUMO energy gap is a key parameter that influences the molecule's kinetic stability and optical properties. nih.gov In molecules designed for organic electronics, the HOMO and LUMO levels are tailored to facilitate charge injection and transport. acs.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| BPEB-HH | -6.15 | -1.61 | 4.54 |

| BPEB-FH | -6.21 | -1.74 | 4.47 |

| BPEB-FF | -6.27 | -1.80 | 4.47 |

Data derived from theoretical studies on 1,4-Bis(phenylethynyl)benzene (B159325) (BPEB) and its fluorinated derivatives, illustrating the effect of substitution on FMO energies. nsf.gov

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. mdpi.com It is an invaluable tool for predicting reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. researchgate.net

For 1-Bromo-2-phenylethynyl-benzene, an MEP map would be expected to show significant negative potential (electron density) above and below the π-systems of the phenyl rings and the ethynyl (B1212043) bridge, which is characteristic of aromatic and alkyne groups. ucsb.edu The area around the bromine atom would show the influence of the halogen's electronegativity and polarizability, while the hydrogen atoms would represent regions of positive potential. walisongo.ac.id These maps provide a clear, intuitive picture of where the molecule is most likely to interact with other chemical species. mdpi.com

Modeling of Electronic Properties for Organic Electronics Applications

Phenylethynylbenzenes are considered important building blocks for organic electronic materials due to their rigid structure and delocalized π-electron system. nsf.gov Theoretical modeling using DFT is crucial for screening candidate molecules and predicting their performance as organic semiconductors. acs.org

Key electronic properties relevant to organic electronics, such as ionization potential (IP), electron affinity (EA), and reorganization energy (λ), are routinely calculated. IP and EA, which are related to the HOMO and LUMO energies, determine how efficiently charges (holes and electrons) can be injected from electrodes into the material. The reorganization energy quantifies the structural changes a molecule undergoes upon gaining or losing an electron; a lower reorganization energy is desirable as it facilitates faster charge transport. By systematically modifying the molecular structure—for example, by changing the aromatic core or the substituents—researchers can tune these properties to design materials that are optimized for p-type (hole-transporting), n-type (electron-transporting), or ambipolar behavior. acs.org The computational screening of large sets of derivatives allows for the rational design of new materials for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). acs.org

Molecular and Energy Level Calculations

Quantum-chemical calculations are instrumental in understanding the molecular structure and energy levels of 1-Bromo-2-phenylethynyl-benzene and related systems. Oligo(phenylethynyl)benzenes, a class of compounds to which 1-Bromo-2-phenylethynyl-benzene belongs, are recognized as important building blocks for various advanced materials due to their rigid molecular structure and extensive delocalized π-electron systems. nsf.gov

Theoretical calculations, such as those employing Density Functional Theory (DFT), are used to determine the optimized geometries, including bond lengths and angles, of these molecules. researchgate.net For instance, in related substituted benzene (B151609) molecules, theoretical values for bond lengths and angles have shown satisfactory agreement with experimental data. researchgate.net The electronic ground state of similar molecules, like 1,4-bis(phenylethynyl)benzene (BPEB-HH), is characterized by a linear and planar equilibrium structure. nsf.gov Key structural degrees of freedom that are computationally investigated include the torsion or twisting of the phenyl units. nsf.gov

Calculations also provide critical information about the energy levels of the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These energy levels are fundamental to understanding the electronic transitions and optical properties of the compound. For example, fluorine substituents on the central benzene ring of BPEB have been shown to cause a slight decrease in excitation energies. nsf.gov

Table 1: Calculated Properties of 1-Bromo-4-(phenylethynyl)benzene (B89151)

| Property | Value |

| Molecular Weight | 257.12 g/mol |

| XLogP3 | 5.5 |

| Monoisotopic Mass | 255.98876 Da |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 15 |

| Complexity | 243 |

| Data sourced from PubChem. nih.gov |

Electron Affinity and Ionization Potential Determination

Electron affinity and ionization potential are key quantum chemical descriptors that dictate the electron-accepting and electron-donating abilities of a molecule, respectively. These properties are crucial for predicting the charge transport characteristics of materials. purdue.edu

The ionization potential is the energy required to remove an electron from a neutral atom or molecule in its gaseous state. purdue.edu A lower ionization potential indicates that the molecule can be more easily oxidized, making it a better hole conductor (p-type). Conversely, electron affinity is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. purdue.edu A higher electron affinity suggests a greater ability to accept an electron, which is characteristic of a good electron conductor (n-type).

Computational methods are employed to calculate these values for 1-Bromo-2-phenylethynyl-benzene. These calculations help in understanding its potential behavior in electronic devices. For instance, high-level ab initio calculations have been used to unravel the complex electronic structure of the related phenylethynyl radical and its corresponding cation. rsc.org

Reorganization Energy and Electronic Coupling in Charge Transport

The efficiency of charge transport in organic materials is governed by two primary parameters: reorganization energy (λ) and electronic coupling (transfer integral).

The reorganization energy is the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. nih.gov It is composed of two components: the relaxation of the charged molecule itself and the relaxation of the surrounding molecules. A smaller reorganization energy generally leads to a higher charge transfer rate. Computational studies on related systems have shown that the reorganization energy can be influenced by the molecular structure, with values increasing as the number of bridge units in a molecule increases. nih.gov For example, in a study of ruthenium bipyridyl rigid-rod compounds, the reorganization energy was found to increase from 0.61 to 0.80 eV with an increasing number of phenylene ethynylene bridge units. nih.gov

Electronic coupling describes the strength of the electronic interaction between adjacent molecules, which facilitates the transfer of charge. This parameter is highly dependent on the distance and orientation between the molecules. In the same study of rigid-rod compounds, the electronic coupling was found to decrease significantly with distance, which is consistent with non-adiabatic electron transfer. nih.gov

Prediction of p-type, n-type, and Ambipolar Semiconductor Characteristics

Based on the computationally determined values of ionization potential, electron affinity, and reorganization energies, predictions can be made about the semiconductor characteristics of 1-Bromo-2-phenylethynyl-benzene.

p-type semiconductors are materials that primarily conduct positive charge carriers (holes). Molecules with relatively low ionization potentials and low hole reorganization energies are good candidates for p-type materials.

n-type semiconductors are materials that primarily conduct negative charge carriers (electrons). Molecules with high electron affinities and low electron reorganization energies are suitable for n-type applications.

Ambipolar semiconductors are capable of transporting both holes and electrons. These materials typically have comparable ionization potentials and electron affinities, as well as balanced hole and electron reorganization energies.

The theoretical investigation of these parameters for 1-Bromo-2-phenylethynyl-benzene is essential for designing and optimizing its use in organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Computational Analysis of Reactive Intermediates

Computational chemistry is a powerful tool for studying the transient and highly reactive species that can form during chemical reactions involving 1-Bromo-2-phenylethynyl-benzene. beilstein-journals.org

Energy Landscapes and Isomer Stability Calculations

The concept of an energy landscape provides a comprehensive framework for understanding the stability and reactivity of different molecular structures. nih.govproquest.com By mapping the potential energy of a system as a function of its atomic coordinates, computational methods can identify stable isomers, transition states, and reaction pathways. nih.gov

For reactive intermediates derived from 1-Bromo-2-phenylethynyl-benzene, computational studies can calculate the relative energies of different possible isomers. For example, in the case of the phenylethynyl radical, isomers such as those formed by rearrangement are computed to be significantly more stable than the initial radical. rsc.org This information is crucial for predicting the likely products of a reaction and understanding the underlying reaction mechanisms.

The stability of different isomers is a key factor in determining the outcome of chemical transformations. For instance, the benzene dimer, a fundamental model for aromatic interactions, has been shown through high-level computations to have several low-energy structures, including tilted T-shaped, fully symmetric T-shaped, and slipped-parallel configurations, with the tilted T-shaped being the most stable. mdpi.com Similar analyses of reactive intermediates of 1-Bromo-2-phenylethynyl-benzene can provide valuable insights into their behavior and subsequent reactions.

Advanced Applications in Chemical Sciences

Materials Science and Organic Electronics

1-Bromo-2-phenylethynyl-benzene is a versatile chemical compound that serves as a fundamental building block in the synthesis of advanced organic materials. Its unique structure, featuring a reactive bromo group and a rigid, conjugated phenylethynyl moiety, makes it an ideal precursor for creating complex molecules with tailored electronic and photophysical properties. These properties are highly sought after in the fields of materials science and organic electronics.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₉Br | nih.govresearchgate.net |

| Molecular Weight | 257.13 g/mol | nih.gov |

| Appearance | Colorless to Light yellow clear liquid | nih.govresearchgate.net |

| Purity | >98.0% (GC) | nih.govresearchgate.net |

| CAS Number | 21375-88-2 | nih.govresearchgate.net |

| Synonyms | (o-Bromophenyl)phenylacetylene, 1-(2-Bromophenyl)-2-phenylethyne, 2-(Phenylethynyl)phenyl Bromide | nih.govnih.gov |

The molecular framework of 1-Bromo-2-phenylethynyl-benzene is a key component in the bottom-up synthesis of organic semiconductors. Organic semiconductors are the active materials in a variety of electronic devices, and their performance is intrinsically linked to their molecular structure. The presence of both a halogenated ring and an alkyne group in 1-Bromo-2-phenylethynyl-benzene allows for sequential, site-selective reactions, primarily through palladium-catalyzed cross-coupling reactions like the Sonogashira and Suzuki reactions.

This reactivity enables chemists to construct larger, well-defined conjugated systems. For instance, it can be used to synthesize derivatives of 1,4-bis(phenylethynyl)benzene (B159325) (BPEB), molecules that have garnered significant attention for their electronic and molecular structures. mdpi.com By strategically coupling 1-Bromo-2-phenylethynyl-benzene with other aromatic or acetylenic building blocks, researchers can extend the π-conjugation, which is crucial for efficient charge transport—the fundamental property of a semiconductor. The ability to precisely control the final molecular architecture allows for the fine-tuning of the semiconductor's energy levels (HOMO/LUMO) and charge carrier mobility, essential parameters for device performance.

In the field of organic light-emitting diodes (OLEDs), derivatives of 1-Bromo-2-phenylethynyl-benzene are instrumental in creating materials for various layers within the device stack. While not typically used as the final, functional material itself, its role as a precursor is critical. The compound's reactive sites are leveraged to build complex molecules that serve as hole-transporting materials (HTMs) or emissive materials.

For example, the phenylethynyl structure can be incorporated into larger molecular designs, such as triphenylethylene-based cores, to synthesize novel HTMs. mdpi.com These materials are responsible for efficiently transporting positive charge carriers (holes) to the emissive layer of the OLED. The acetylene (B1199291) linker derived from the phenylethynyl group can help tune the frontier molecular orbital energy levels of the final compound. nih.gov Furthermore, the synthesis of hexaphenylbenzene (B1630442) derivatives, which can function as highly efficient blue emitters in OLEDs, often involves precursors synthesized through reactions like the Diels-Alder reaction between a substituted cyclopentadienone and an alkyne, a role for which a phenylethynyl-containing molecule is well-suited. researchgate.net The development of these advanced OLED materials relies on the versatility of building blocks like 1-Bromo-2-phenylethynyl-benzene to construct molecules with high thermal stability and specific photoluminescent properties. researchgate.net

1-Bromo-2-phenylethynyl-benzene serves as a key intermediate in the synthesis of advanced liquid crystalline materials. The rigid, rod-like nature of the phenylethynyl group is a common structural motif in liquid crystal design, as it promotes the necessary molecular ordering for forming mesophases. The compound is particularly valuable in creating more complex structures, such as 1,4-bis(phenylethynyl)benzene derivatives (BPEBs), which are known to be important components in liquid crystal formulations. mdpi.com These materials are characterized by high melting and clearing points, as well as large optical anisotropy (Δn), making them suitable for display applications that require high contrast and fast response times. mdpi.commdpi.comgoogle.com

Derivatives synthesized from 1-Bromo-2-phenylethynyl-benzene are used to create thermotropic liquid crystals, which exhibit liquid crystalline phases as a function of temperature. Specifically, BPEBs synthesized using phenylethynyl precursors have been shown to possess a wide nematic phase temperature range. mdpi.comgoogle.com The nematic phase, where molecules have long-range orientational order but no positional order, is the most commonly used phase in liquid crystal displays (LCDs). The introduction of different substituents, a process facilitated by the reactivity of precursors like 1-Bromo-2-phenylethynyl-benzene, allows for the fine-tuning of properties such as melting point, clearing point, and the temperature range of the nematic phase. mdpi.comgoogle.com

A particularly advanced application is in the formulation of blue phase liquid crystals (BPLCs). BPLCs are a unique type of liquid crystal phase that is optically isotropic and exhibits fast switching times, making them a strong candidate for next-generation displays. mdpi.com Research has demonstrated that BPEB derivatives are crucial components in creating BPLC mixtures. mdpi.commdpi.com By synthesizing a specific mixture of BPEB analogues with various substituents and adding a chiral dopant, researchers have successfully created a blue phase liquid crystal composition with a stable blue phase over a significant temperature range. mdpi.commdpi.com

| Property | Value | Source |

|---|---|---|

| Dielectric Anisotropy (Δε) at 25 °C | 29.0 | mdpi.comgoogle.com |

| Optical Anisotropy (Δn) at 25 °C | 0.283 | mdpi.comgoogle.com |

| Blue Phase Temperature Range | 8 °C | mdpi.commdpi.com |

The dual functionality of 1-Bromo-2-phenylethynyl-benzene makes it an excellent precursor for a wide range of advanced polymers and specialty chemicals. It is classified as an organic building block, specifically a halogenated aryl hydrocarbon, which is a testament to its utility in synthesis. nih.govnih.gov

The presence of the terminal alkyne and the bromo-substituent allows for polymerization through various cross-coupling methodologies. For example, Sonogashira coupling can be used to react the alkyne and bromo groups to form conjugated polymers containing phenylethynyl units. These polymers are of interest for their potential applications in electronics and photonics due to their rigid backbones and delocalized π-electron systems. Furthermore, a patented method describes the use of phenylethynylbenzene compounds, synthesized from precursors like brominated benzenes and phenylacetylene (B144264), as key intermediates for creating thermoset polymers that serve as precursors to advanced carbon-based materials. This highlights the compound's role in creating robust, high-performance materials for demanding technological applications.

Fabrication of Macromolecular Organic Structures on Surfaces